4-Bromothiophene-2-carbothioamide
Overview
Description
4-Bromothiophene-2-carbothioamide is a heterocyclic compound with the molecular formula C5H4BrNS2 and a molecular weight of 222.13 g/mol This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothiophene-2-carbothioamide typically involves the bromination of thiophene followed by the introduction of a carbothioamide group. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then reacted with thiourea under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and thiourea reaction steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromothiophene-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbothioamide group can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene amines or thiols.
Scientific Research Applications
4-Bromothiophene-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 4-Bromothiophene-2-carbothioamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophene-2-carbothioamide: Similar structure with a chlorine atom instead of bromine.
4-Fluorothiophene-2-carbothioamide: Similar structure with a fluorine atom instead of bromine.
4-Iodothiophene-2-carbothioamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-Bromothiophene-2-carbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties .
Properties
IUPAC Name |
4-bromothiophene-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTSBNPWZRWXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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